molecular formula C17H14N2OS2 B2540720 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 896356-12-0

3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No.: B2540720
CAS No.: 896356-12-0
M. Wt: 326.43
InChI Key: ZUHUMABPNSPHNX-UHFFFAOYSA-N
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Description

3-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of N-(thiazol-2-yl)-benzamide analogs. This class of compounds has been identified as a novel pharmacological tool for scientific research, particularly in the study of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . The primary research value of this compound and its close analogs lies in their function as potent and selective negative allosteric modulators (NAMs) of ZAC . ZAC is a ligand-gated ion channel activated by zinc (Zn²⁺) and protons (H⁺), but its precise physiological roles are not yet fully elucidated due to a previous lack of selective pharmacological agents . Compounds based on the N-(thiazol-2-yl)-benzamide scaffold represent the first class of selective ZAC antagonists, making them invaluable for future explorations into the channel's function in the central nervous system and peripheral tissues . The mechanism of action for these analogs is characterized by noncompetitive antagonism, suggesting they bind to an allosteric site, potentially within the transmembrane or intracellular domains of the receptor, to inhibit channel activity . Thiazole derivatives are a prominent scaffold in medicinal chemistry and are found in a wide range of bioactive molecules and approved drugs, underscoring their broad relevance in biochemical research . Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

3-methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c1-21-14-9-5-8-13(10-14)16(20)19-17-18-15(11-22-17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHUMABPNSPHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves multi-step synthetic methodologies. One common approach is the condensation of 4-phenylthiazol-2-amine with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : The compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that thiazole derivatives exhibit significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida species. For instance, compounds related to thiazole have been reported to possess varying degrees of antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties : Research indicates that thiazole derivatives can also exhibit anti-inflammatory effects. The compound's structural features may interact with inflammatory pathways, providing potential therapeutic benefits in treating inflammatory diseases .

Anticancer Potential : The anticancer activity of 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide is being explored through the synthesis of molecular hybrids that incorporate thiazole structures. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth across various cancer types, including breast and colon cancers .

Biological Studies

The compound serves as a probe for studying enzyme interactions and inhibition mechanisms. Its ability to modulate enzyme activity can provide insights into the biochemical pathways involved in disease processes, making it valuable for drug discovery and development.

Materials Science

In materials science, this compound is being evaluated for its potential in developing novel materials with specific electronic or photophysical properties. The incorporation of thiazole rings into polymer matrices can enhance the material's properties, leading to applications in organic electronics and photonics.

Case Study 1: Antimicrobial Evaluation

A study synthesized various thiazole derivatives, including this compound, and evaluated their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than those of standard antibiotics like chloramphenicol .

Case Study 2: Anticancer Activity

In another investigation, a series of thiazole-based compounds were tested for their cytotoxic effects on human cancer cell lines. The study demonstrated that several derivatives triggered apoptosis in cancer cells, suggesting their potential as anticancer agents. The structure-activity relationship revealed that modifications to the thiazole ring could enhance cytotoxicity .

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues with Modified Benzamide Substituents

a) 3-(Methylthio) vs. Alkoxy/Ethoxy Groups
  • Compound 30 () : N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(methylthio)benzamide
    • The 3-(methylthio) group contributes to moderate antibacterial activity (exact strains unspecified). However, its synthesis yield (31%) is lower than analogues with 3-ethoxy groups (e.g., Compound 31, 5% yield), suggesting steric or electronic challenges in coupling reactions .
  • Nitazoxanide () : Features a 5-nitrothiazole instead of 4-phenylthiazole and lacks the methylthio group. This structural difference correlates with antiparasitic rather than antimicrobial activity, underscoring the role of the thiazole substituent in target specificity .
b) Methylthio vs. Sulfonyl/Pyrrolidine Sulfonyl Groups
  • N-(4-phenylthiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide () : Replacement of -SMe with a sulfonyl group linked to pyrrolidine enhances solubility but reduces antimicrobial potency compared to 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide, as seen in other sulfonamide derivatives .

Analogues with Modified Thiazole Rings

a) 4-Phenylthiazole vs. Triazole-Thiadiazole Hybrids
  • Compounds 5a–j () : Incorporate triazolo-thiadiazole moieties instead of thiazole. These derivatives exhibit broad-spectrum antibacterial activity (Gram-positive and Gram-negative), whereas this compound shows specificity for Bacillus spp., suggesting the triazole ring broadens target range .
  • Compound 45 () : A thiadiazole derivative with a methylthio group demonstrates antiviral activity (Influenza A H3N2, EC₅₀ = 31.4 µM), contrasting with the antibacterial focus of this compound. This highlights scaffold-dependent activity .
b) Substituent Effects on Thiazole
  • Compounds 7a–d (): Ethyl, allyl, or propargyl substituents on the thiazole nitrogen modulate lipophilicity and binding.

Biological Activity

3-(Methylthio)-N-(4-phenylthiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring, a benzamide moiety, and a methylthio group. This unique combination contributes to its biological activity. The compound can be represented as follows:

C15H14N2S2\text{C}_{15}\text{H}_{14}\text{N}_2\text{S}_2

The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably:

  • Antimicrobial Activity : The compound exhibits antibacterial properties by inhibiting bacterial enzymes involved in cell wall synthesis. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines, including breast cancer. The mechanisms may involve the modulation of signaling pathways that regulate cell proliferation and apoptosis .

Biological Activity Summary

Activity Target Pathogen/Cancer Type Mechanism
AntimicrobialE. coli, S. aureusInhibition of cell wall synthesis
AnticancerBreast cancer cell linesModulation of signaling pathways
Anti-inflammatoryVariousInhibition of inflammatory mediators

Synthesis Methods

The synthesis of this compound typically involves several steps, which can include:

  • Formation of Thiazole Ring : Utilizing thioamide and appropriate aryl halides.
  • Benzamide Formation : Coupling thiazole derivatives with benzoyl chlorides or anhydrides.
  • Methylation : Introducing the methylthio group via methylating agents.

Advanced techniques such as continuous flow reactors can optimize yield and efficiency during synthesis .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results demonstrated significant antibacterial activity against resistant strains, highlighting the need for novel antimicrobial agents due to rising resistance .

Anticancer Potential

Research conducted on the anticancer properties revealed that derivatives similar to this compound exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent inhibitory effects on tumor growth .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinities of this compound with various biological targets. These studies provide insights into how structural modifications might enhance efficacy or reduce toxicity .

Q & A

Q. What are the standard synthetic routes for 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of a benzamide derivative with a thiazole precursor. For example, analogous compounds are synthesized via:

  • Step 1: Formation of the thiazole ring using substituted thioureas and α-haloketones under reflux in ethanol .
  • Step 2: Coupling the thiazole moiety to a benzamide backbone via nucleophilic acyl substitution, often using DMF as a solvent and LiH as a base .
    Optimization strategies : Adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst load (e.g., triethylamine for pH control), and temperature (reflux vs. RT) can improve yields. Spectral validation (IR, 1H^1H-NMR) is critical to confirm structural integrity .

Q. How should researchers validate the purity and structure of this compound?

Key methodologies include:

  • Melting point analysis : Compare experimental values with literature data (e.g., deviations >2°C suggest impurities) .
  • Spectral characterization :
    • IR spectroscopy : Confirm C=O (1650–1700 cm1^{-1}) and C-S (600–700 cm1^{-1}) stretches .
    • NMR : 1H^1H-NMR peaks for methylthio (~δ 2.5 ppm) and thiazole protons (~δ 7.3–8.1 ppm) .
  • Elemental analysis : Match calculated vs. experimental C, H, N, S percentages (<0.4% deviation) .

Advanced Research Questions

Q. How can computational docking studies guide the design of derivatives targeting bacterial enzymes like AcpS-PPTase?

  • Step 1 : Generate 3D structures using tools like Gaussian09 or AutoDock Vina. The methylthio group may enhance hydrophobic interactions with enzyme pockets .
  • Step 2 : Compare binding poses of the parent compound with analogs (e.g., fluorophenyl or bromophenyl substitutions) to identify key residues (e.g., His152 in AcpS-PPTase) .
  • Contradiction note : Some studies report improved activity with electron-withdrawing groups (e.g., -CF3_3), while others favor electron-donating groups (e.g., -OCH3_3) . Resolve via free-energy perturbation (FEP) simulations .

Q. What experimental strategies address low bioactivity in enzyme inhibition assays?

  • Structural modifications : Introduce substituents at the benzamide’s para position (e.g., -F, -Cl) to enhance steric complementarity with tyrosinase’s active site .
  • Assay design : Use mushroom tyrosinase as a model system, with kojic acid as a positive control. Monitor dopachrome formation at 475 nm .
  • Data interpretation : IC50_{50} values <10 µM suggest high potency. If inactive, verify compound solubility (e.g., DMSO concentration <1% to avoid assay interference) .

Q. How can contradictory results in biological activity across studies be systematically analyzed?

  • Case example : A study reports antibacterial activity against S. aureus (MIC = 8 µg/mL), while another shows no effect.
  • Resolution steps :
    • Compare bacterial strains (e.g., ATCC vs. clinical isolates) and assay conditions (e.g., broth microdilution vs. disk diffusion) .
    • Validate compound stability via HPLC pre-/post-assay to rule out degradation .
    • Use isogenic mutant strains to confirm target specificity (e.g., AcpS-PPTase knockout) .

Methodological Challenges

Q. What are the best practices for scaling up synthesis without compromising yield?

  • Pilot-scale optimization : Use flow chemistry for thiazole formation to enhance heat transfer and reduce side reactions .
  • Purification : Replace column chromatography with recrystallization (e.g., methanol/water mixtures) for cost-effective scaling .
  • Yield tracking : Monitor intermediates via TLC (e.g., Rf_f = 0.5 in ethyl acetate/hexane 3:7) to identify bottlenecks .

Q. How can researchers leverage machine learning to predict novel derivatives with enhanced pharmacokinetics?

  • Data input : Curate datasets of benzamide-thiazole derivatives with ADME parameters (e.g., logP, CYP450 inhibition) .
  • Model training : Use Random Forest or graph neural networks (GNNs) to correlate substituents with bioavailability .
  • Validation : Synthesize top-predicted candidates (e.g., -CF3_3, -SO2_2CH3_3) and test in murine models for half-life extension .

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